Alectinib-d6

LC-MS/MS Bioanalysis Stable Isotope Labeling

Alectinib-d6 is a deuterated internal standard for alectinib, designed to eliminate quantification bias in bioanalytical workflows. - Resolves ion suppression and cross-talk in LC-MS/MS with a +6 Da mass shift while ensuring chromatographic co-elution. - Validated as a 100 µg oral microtracer, enabling safe, radiation-free clinical pharmacokinetic studies without interrupting therapeutic dosing. - Supports therapeutic drug monitoring for dose individualization in ALK+ NSCLC, with reliable matrix-effect correction across plasma, CSF, and tissue homogenates.

Molecular Formula C30H34N4O2
Molecular Weight 488.7 g/mol
Cat. No. B15142617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlectinib-d6
Molecular FormulaC30H34N4O2
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C
InChIInChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i2D3,3D3
InChIKeyKDGFLJKFZUIJMX-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alectinib-d6: Deuterated Internal Standard for Bioanalysis


Alectinib-d6 (CAS 1616374-19-6) is a stable isotope-labeled analog of alectinib in which six hydrogen atoms are replaced by deuterium . As a deuterated derivative of alectinib—a potent and selective ALK inhibitor with an IC50 of 1.9 nM against wild-type ALK and IC50s of 1 nM and 3.5 nM against the F1174L and R1275Q resistance mutants, respectively—alectinib-d6 retains the parent compound's pharmacological activity while providing a distinct isotopic signature [1]. This signature makes it an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays and a safe microtracer for clinical pharmacokinetic studies .

Workflow LC-MS/MS bioanalytical internal standard for alectinib quantification
Signature +6 Da isotopic mass shift with chromatographic co-elution
Context Supports ALK inhibitor bioanalysis in research matrices

Why Alectinib-d6 Is Irreplaceable in LC-MS/MS


Non-deuterated alectinib and structurally similar labeled compounds (e.g., alectinib-d8) are not interchangeable with alectinib-d6 in quantitative bioanalytical workflows. The precise mass shift conferred by the six deuterium atoms (+6 Da) ensures chromatographic co-elution with the analyte while providing a distinct m/z signal that avoids ion suppression and cross-talk in MS detection . Furthermore, only the -d6 isotopologue has been validated as a stable isotope-labeled (SIL) microtracer in clinical studies, enabling low-dose (100 μg) pharmacokinetic assessments without ionizing radiation or the need for accelerator mass spectrometry (AMS) [1]. Substituting with a different deuterated analog would alter the mass difference and require full method revalidation, while using the non-deuterated parent would introduce quantification bias due to the absence of an isotopic internal standard.

Non-deuterated alectinib Absence of isotopic internal standard may introduce quantification bias and limit matrix-effect correction in MS detection
Alternate deuterated analog (e.g., d8) Different mass shift may alter retention behavior and co-elution, requiring full chromatographic method revalidation
Non-isotopic structural analog ISTD May not match extraction recovery or ionization efficiency, compromising method accuracy and precision endpoints

Alectinib-d6 vs. Alternatives: Key Evidence


Isotopic Mass Shift for LC-MS/MS Specificity

Alectinib-d6 possesses a molecular weight of 488.65 g/mol, a +6 Da shift relative to the non-deuterated parent alectinib (MW 482.62 g/mol) . This precise mass difference ensures that the internal standard co-elutes with the analyte under reversed-phase HPLC conditions while producing a distinct MS/MS transition that does not interfere with the analyte signal . In contrast, alectinib-d8 (MW 490.68 g/mol) produces an +8 Da shift, which may alter retention time or require re-optimization of chromatographic methods [1].

Isotopic Mass Shift
Head-to-head
+6 Da vs parent; +6 Da vs d8 (+8 Da)
Target MW 488.65; parent 482.62; d8 490.68
Supports MS specificity and analyte co-elution
HRMS / reversed-phase LC conditions; distinct MS/MS transition
LC-MS/MS Bioanalysis Stable Isotope Labeling

SIL Microtracer: Radiation-Free LC-MS Analysis

In a proof-of-concept clinical study, alectinib-d6 (referred to as 2H6-alectinib) was administered as a 100 μg microtracer to patients receiving therapeutic doses of alectinib [1]. Compared to a 14C-radiolabeled microtracer, the use of alectinib-d6 avoided patient exposure to ionizing radiation and eliminated the need for accelerator mass spectrometry (AMS)—an expensive and less accessible analytical platform—instead enabling quantification by routine LC-MS [1].

SIL Microtracer vs 14C
Head-to-head
100 μg oral; LC-MS/MS quantification
vs 14C-radiolabeled: requires AMS; ionizing radiation exposure
Supports oral exposure research without radiolabel
Proof-of-concept study context; pending registration
Clinical Pharmacology Microtracer Food-Effect Study

Kinetic Isotope Effect on Apparent Clearance

The clinical microtracer study explicitly noted that 2H6-alectinib may exhibit a different apparent clearance (CL/F) due to a kinetic isotope effect (KIE) [1]. Consequently, the population PK model investigated separate CL/F estimates for alectinib and 2H6-alectinib [1]. While the magnitude of the KIE was not quantified, the acknowledgment of a potential metabolic divergence underscores that alectinib-d6 is not merely a passive tracer but may have distinct pharmacokinetic behavior relative to the parent drug.

Kinetic Isotope Effect
Class-level
CL/F estimated separately in PK model
Potential deuterium KIE on apparent clearance
KIE context may require PK model review
Magnitude not quantified; model-dependent interpretation
Pharmacokinetics Deuterium Isotope Effect Drug Metabolism

Certified Purity for Analytical Method Validation

Alectinib-d6 is supplied with a certified purity of 97.59% as determined by HPLC . While this is marginally lower than the >98% purity typical of research-grade non-deuterated alectinib , the value is fully documented and meets the acceptance criteria for use as an internal standard in validated bioanalytical methods. The purity specification is consistent across batches, ensuring reproducibility in quantitative assays.

Certified Purity
Data to verify
97.59% by HPLC
Reported vendor specification; research-grade non-deuterated typically >98%
Supports quantification correction in assays
Vendor-specified; batch consistency reported; independent verification may be needed
Quality Control Reference Standard HPLC Purity

USP/EP Compliance for Regulatory Traceability

Alectinib-d6 is fully characterized and supplied as a reference standard compliant with regulatory guidelines, offering traceability against USP or EP pharmacopeial standards . This level of characterization supports its use in analytical method development, method validation (AMV), and quality control (QC) applications during drug development and ANDA submissions. In contrast, generic stable isotope-labeled compounds from non-certified sources may lack the documentation required for regulatory filings.

USP/EP Traceability
Data to verify
Characterized per USP/EP guidelines
Reported traceability against pharmacopeial standards
Supports method validation documentation review
Vendor characterization scope; source-specific documentation review advised
Regulatory Compliance Reference Standard ANDA

Alectinib-d6: Optimal Applications


LC-MS/MS Bioanalytical Method Development

Alectinib-d6 serves as the internal standard of choice for quantifying alectinib in biological matrices (plasma, CSF, tissue homogenates) due to its +6 Da mass shift and chromatographic co-elution [1]. It enables precise, matrix-effect-corrected quantification across the expected therapeutic range.

Microtracer for Food-Effect and DDI Studies

Administered as a 100 μg oral microtracer, alectinib-d6 allows pharmacokinetic assessments of food effect or concomitant medications without interrupting therapeutic alectinib dosing [1]. The SIL approach eliminates radiation exposure and AMS requirements, reducing study cost and complexity.

Therapeutic Drug Monitoring in NSCLC

Validated LC-MS/MS methods employing alectinib-d6 as the internal standard support therapeutic drug monitoring of alectinib in ALK+ NSCLC patients [1]. Accurate quantification aids in dose individualization and toxicity management.

In Vitro Metabolism and Stability Studies

Alectinib-d6 can be used as a tracer in in vitro metabolism studies to distinguish parent drug from metabolites. The potential kinetic isotope effect noted in clinical studies [1] may also be investigated to understand deuterium's impact on CYP-mediated clearance.

Application
Selection Property
Validation Focus
Bioanalytical method development for ALK inhibitor research
Isotopic mass shift and chromatographic co-elution
Matrix-effect correction and quantification range review
Oral exposure interaction research
SIL microtracer without radiolabel requirement
Exposure-model interpretation and workflow feasibility
ALK inhibitor quantification in human plasma research matrices
Validated ISTD for alectinib LC-MS/MS
Method reproducibility and transfer context
In vitro metabolism and CYP clearance studies
Deuterium isotope effect context
Metabolic stability and KIE endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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